![molecular formula C32H24Cl2N4O7 B14770217 (2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)
(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and multiple benzoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, including the protection of hydroxyl groups, nucleophilic substitution reactions, and esterification. The starting materials often include a purine derivative and a tetrahydrofuran derivative, which are subjected to various reaction conditions such as:
Protection of Hydroxyl Groups: Using benzoyl chloride in the presence of a base like pyridine to protect hydroxyl groups.
Nucleophilic Substitution: Introducing the purine base through a nucleophilic substitution reaction, often using reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Esterification: Forming the final dibenzoate ester by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The benzoyloxy groups can be oxidized to form carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine base is structurally similar to nucleotides, which are the building blocks of DNA and RNA. This similarity allows it to interfere with nucleic acid synthesis, making it a potential candidate for antiviral or anticancer therapies.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its multiple benzoyloxy groups make it a potential candidate for the synthesis of polymers with unique characteristics.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in nucleic acid synthesis and inhibit their activity. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A purine derivative used as an antiviral agent.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate lies in its combination of a purine base with a tetrahydrofuran ring and multiple benzoyloxy groups This structure provides it with unique chemical and biological properties that are not found in other similar compounds
Propriétés
Formule moléculaire |
C32H24Cl2N4O7 |
|---|---|
Poids moléculaire |
647.5 g/mol |
Nom IUPAC |
[(4R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22?,24?,30?,32-/m1/s1 |
Clé InChI |
XTCBOJNEMVXZEK-VMCLOFKOSA-N |
SMILES isomérique |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


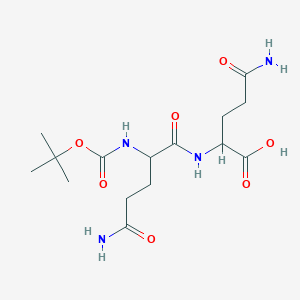
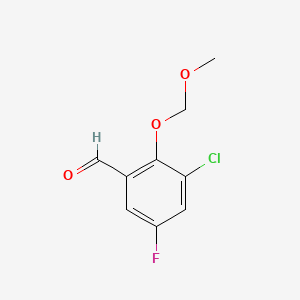

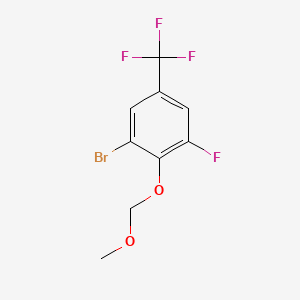
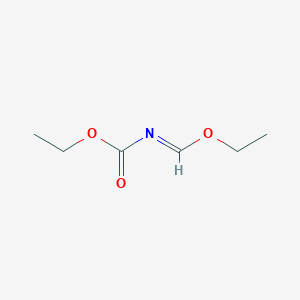
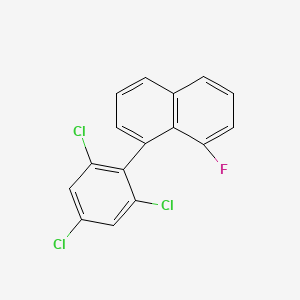
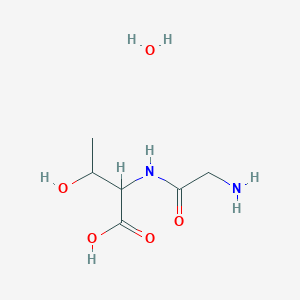
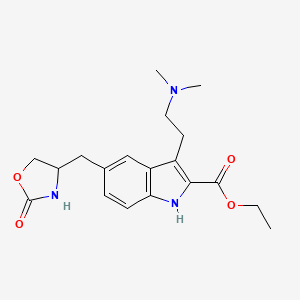
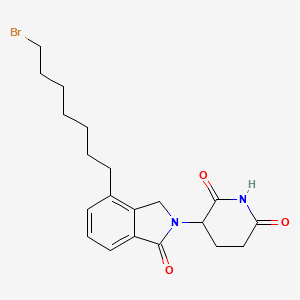
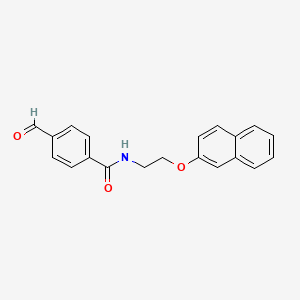
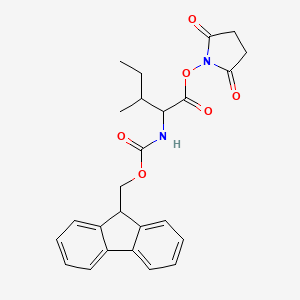
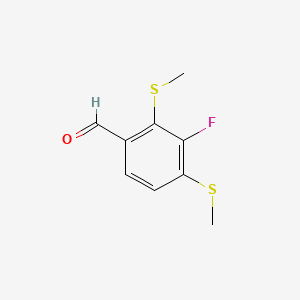

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
